N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
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Overview
Description
Benzothiazole is a bicyclic compound that is part of a wide variety of synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . A similar compound, N’-(1,3-benzothiazol-2-yl)-arylamide, was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Molecular Structure Analysis
The molecular structure of benzothiazole consists of a benzene ring fused to a thiazole ring . The exact structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide” would depend on the specific arrangement of these components.Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, N-(1,3-benzothiazol-2-yl)methanesulfonamide, has a molecular weight of 228.293 .Scientific Research Applications
- Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs . The structure-activity relationships of these derivatives, along with molecular docking studies, aim to identify potent inhibitors targeting the DprE1 enzyme.
- Benzothiazole compounds have been evaluated for antibacterial activity. Some derivatives exhibit comparable efficacy to standard drugs like streptomycin and ampicillin against bacteria such as Pseudomonas aeruginosa and Escherichia coli .
Anti-Tubercular Activity
Antibacterial Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h5-16H,3-4,17-18H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQKRVLQLIWRIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide |
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